(+)-Lupanine (CAS 4356-43-8), systematically known as 2-oxosparteine, is a tetracyclic quinolizidine alkaloid that serves as a highly valuable chiral pool starting material in organic synthesis [1]. Unlike purely basic diamines in the lupin alkaloid class, (+)-lupanine features a lactam carbonyl at the C-2 position, which fundamentally alters its physicochemical properties, basicity, and coordination geometry [2]. This structural distinction makes it a critical procurement target for laboratories and manufacturers seeking a stable, scalable precursor for the synthesis of complex chiral ligands, sparteine derivatives, and semi-synthetic pharmaceuticals, bypassing the supply chain volatility associated with other natural quinolizidines.
Procurement substitution with crude lupin alkaloid extracts or closely related diamines like (-)-sparteine frequently fails due to distinct chemical and supply chain limitations. Crude extracts contain variable mixtures of hydroxylupanines and sparteine that interfere with precise stoichiometric reductions and chiral resolutions, necessitating expensive chromatographic purification [1]. Conversely, substituting (+)-lupanine with commercially available sparteine surrogates or (-)-sparteine introduces severe cost barriers and supply chain volatility, while simultaneously lacking the reactive lactam carbonyl required for downstream functionalization or specific metal-coordination tasks [2]. Therefore, procuring enantiopure (+)-lupanine is essential for reproducible, scalable synthetic workflows.
The procurement of (+)-sparteine is notoriously hindered by supply shortages and high costs, forcing chemists to rely on (+)-sparteine surrogates synthesized from (-)-cytisine. (+)-Lupanine offers a highly efficient alternative, as it can be converted directly into (+)-sparteine via a single-step reduction using NaBH4/I2, achieving an 88% yield [1]. In contrast, synthesizing a (+)-sparteine surrogate from (-)-cytisine requires a complex 3- to 8-step sequence [2]. This one-step manufacturability drastically reduces labor and reagent costs for large-scale chiral ligand production.
| Evidence Dimension | Synthetic efficiency for (+)-sparteine or functional equivalent |
| Target Compound Data | 1 step (NaBH4/I2 reduction), 88% yield |
| Comparator Or Baseline | (-)-Cytisine (precursor to (+)-sparteine surrogate): 3 to 8 synthetic steps |
| Quantified Difference | Eliminates 2 to 7 synthetic steps while maintaining high target yield |
| Conditions | Gram-scale laboratory synthesis and process scale-up |
Allows buyers to bypass the volatile (+)-sparteine supply chain and expensive multi-step surrogate syntheses by procuring (+)-lupanine for direct, scalable reduction.
The presence of a lactam carbonyl at the C-2 position of (+)-lupanine significantly modulates its basicity compared to the purely basic diamine structure of sparteine. (+)-Lupanine exhibits a pKa of approximately 9.1 to 9.4, whereas sparteine possesses two strongly basic tertiary amines [1]. This reduced basicity and the inclusion of a hydrogen-bond accepting carbonyl alter its solubility profile and metal-coordination behavior, making (+)-lupanine a distinct chiral selector and a more manageable intermediate during downstream functionalization [2].
| Evidence Dimension | Aqueous basicity (pKa) |
| Target Compound Data | pKa ~9.1–9.4 (single basic amine active, one lactam) |
| Comparator Or Baseline | Sparteine: Dual strongly basic tertiary amines |
| Quantified Difference | Significantly lower overall basicity and altered hydrogen-bonding capacity |
| Conditions | Aqueous and organic solvent handling environments |
The modulated basicity simplifies pH-driven extractions and provides a unique coordination environment for chiral resolution applications compared to purely basic diamines.
During the scale-up of alkaloid-derived chiral auxiliaries, occupational safety and handling requirements are major procurement considerations. (+)-Lupanine demonstrates significantly lower acute toxicity and weaker central nervous system depressant and ganglionic blocking effects compared to sparteine in murine models [1]. This favorable safety profile reduces the stringent hazard controls required during bulk handling, extraction, and semi-synthetic processing, lowering overall operational costs [2].
| Evidence Dimension | Acute toxicity and pharmacological potency |
| Target Compound Data | Lower acute toxicity and weak CNS depressant effect |
| Comparator Or Baseline | Sparteine: Higher acute toxicity; potent ganglionic blocker |
| Quantified Difference | Substantially reduced toxicity hazard in bulk processing |
| Conditions | In vivo murine models and bulk chemical handling |
Lowers stringent safety and handling compliance costs during large-scale procurement and processing compared to more toxic quinolizidine alkaloids.
Due to its ability to undergo high-yield, one-step reduction, (+)-lupanine is the optimal procurement choice for laboratories synthesizing (+)-sparteine. This downstream product is critical for formulating chiral lithium complexes (e.g., with s-BuLi) used in asymmetric deprotonations and highly enantioselective carbon-carbon bond-forming reactions [1].
The unique pKa and lactam carbonyl of (+)-lupanine make it an effective chiral selector and resolving agent. It is specifically procured for separating racemic mixtures of acidic or coordinating compounds where purely basic diamines like sparteine fail to provide the necessary hydrogen-bonding interactions [2].
In medicinal chemistry, (+)-lupanine is utilized as a stable, lower-toxicity quinolizidine scaffold. The lactam moiety serves as a synthetic handle for generating novel neuroactive or metabolic drug candidates, offering a safer and more versatile starting material than sparteine for large-scale library synthesis [3].